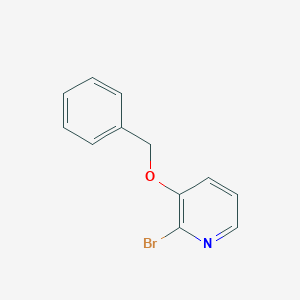

3-(Benzyloxy)-2-bromopyridine

Overview

Description

3-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the third position and a bromine atom at the second position

Mechanism of Action

Target of Action

3-(Benzyloxy)-2-bromopyridine is a complex organic compound that interacts with several targets. The primary targets of this compound are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cell signaling.

Mode of Action

For instance, it may act as a nucleophile, competing with oxygen in certain reactions . This interaction can lead to the formation of an oxime, an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the compound can influence the oxidation state of attached atoms, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This process can potentially affect various biochemical pathways, altering the normal functioning of cells.

Pharmacokinetics

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by glucose levels in the body.

Result of Action

It is known that the compound can influence the oxidation state of attached atoms . This can potentially lead to changes in the structure and function of proteins, affecting cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as antifungal azoles, in the environment can potentially interact with this compound, affecting its action . Furthermore, the compound’s action can be influenced by the physiological environment, such as glucose levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromopyridine typically involves the bromination of 3-(benzyloxy)pyridine. One common method is as follows:

Starting Material: 3-(Benzyloxy)pyridine.

Bromination: The bromination reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Reaction Conditions: The reaction is typically performed in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromopyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of 3-(benzyloxy)-2-substituted pyridines.

Oxidation: Formation of 3-(benzyloxy)pyridine-2-carboxylic acid or 3-(benzyloxy)pyridine-2-aldehyde.

Reduction: Formation of 3-(benzyloxy)pyridine or 3-(hydroxy)pyridine.

Scientific Research Applications

3-(Benzyloxy)-2-bromopyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromopyridine: Lacks the benzyloxy group, reducing its potential for specific interactions with biological targets.

3-(Benzyloxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

Uniqueness

3-(Benzyloxy)-2-bromopyridine is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

3-(Benzyloxy)-2-bromopyridine is an organic compound notable for its unique structure, which includes a pyridine ring substituted with a benzyloxy group and a bromine atom. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications as a building block for more complex molecules. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀BrN₁O

- Molecular Weight : 264.12 g/mol

- Structure : Features a bromine atom at position 2 and a benzyloxy group at position 3 of the pyridine ring.

The presence of both the benzyloxy group and the bromine atom contributes to the compound's distinct chemical reactivity, influencing its interactions with biological targets.

This compound primarily acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of various therapeutic agents. The compound's mechanism involves:

- Nucleophilic Action : Competing with oxygen in biochemical reactions.

- Influence on Biochemical Pathways : Modulating oxidation states of attached atoms, potentially converting electron-withdrawing groups into electron-donating ones.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes:

- CYP1A2 Inhibition : This inhibition can lead to altered metabolism of drugs that are substrates for this enzyme, affecting their efficacy and safety.

- CYP2D6 Inhibition : Similar to CYP1A2, inhibiting CYP2D6 can impact the metabolism of numerous drugs, including antidepressants and antipsychotics.

Pharmacological Applications

The compound is being investigated for its potential applications in treating various conditions due to its biological activity:

- Cancer Treatment : Compounds with similar structures have shown promise in cancer therapy through modulation of signaling pathways associated with tumor growth.

- Inflammatory Diseases : The ability to inhibit specific enzymes may also contribute to anti-inflammatory effects .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that this compound could inhibit CYP1A2 and CYP2D6 effectively, suggesting its potential role in drug-drug interactions.

- Another study highlighted its use as an intermediate in synthesizing compounds with enhanced biological activities.

- Synthesis and Derivatives :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Benzyloxy at position 3 | Inhibits CYP1A2 and CYP2D6 |

| 4-(Benzyloxy)-3-bromopyridine | Benzyloxy at position 4 | Similar synthetic pathways |

| 5-(Benzyloxy)-2-bromopyridine | Benzyloxy at position 5 | Potentially different biological activity |

| 2-Benzyloxy-5-bromopyridine | Benzyloxy at position 2 | Varies in reactivity |

This table illustrates how structural variations can influence the biological activity of related compounds.

Properties

IUPAC Name |

2-bromo-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSNKVYGLPCQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444811 | |

| Record name | 3-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132330-98-4 | |

| Record name | 3-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.